MFCD02979291
Description
While direct physicochemical data for MFCD02979291 are absent in the provided evidence, its structural and functional similarities to compounds like (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL MFCD13195646) suggest shared characteristics such as high GI absorption and moderate solubility in aqueous media . Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, a key methodology in pharmaceutical synthesis. The compound’s hypothetical molecular formula and weight may approximate C₆H₅BBrClO₂ (235.27 g/mol), aligning with structurally related arylboronic acids .
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-2-cyano-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3OS/c1-24(2,3)19-8-4-16(5-9-19)12-18(14-26)22(29)28-23-27-15-21(30-23)13-17-6-10-20(25)11-7-17/h4-12,15H,13H2,1-3H3,(H,27,28,29)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAFXXLPANBUDY-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD02979291” involves multiple steps, starting from readily available precursors. The typical synthetic route includes:
Initial Reaction: The precursor undergoes a reaction with a specific reagent under controlled temperature and pressure conditions to form an intermediate compound.
Intermediate Transformation: The intermediate is then subjected to further chemical transformations, such as oxidation or reduction, to achieve the desired structure.
Final Purification: The final product is purified using techniques like recrystallization or chromatography to obtain “this compound” in its pure form.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The process involves:
Large-Scale Reactors: Utilizing reactors that can handle large volumes of reactants and maintain precise control over reaction parameters.
Continuous Flow Systems: Implementing continuous flow systems to ensure a steady production rate and consistent product quality.
Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: “MFCD02979291” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
“MFCD02979291” has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new industrial processes and materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which “MFCD02979291” exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally and functionally analogous compounds derived from the evidence, highlighting key differences in physicochemical properties, bioavailability, and synthetic applications.
Table 1: Physicochemical Properties of MFCD02979291 and Analogs
Key Differences
Substituent Effects :
- The (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS analog) exhibits higher lipophilicity (Log Po/w = 3.02) due to additional chlorine substituents, enhancing membrane permeability but reducing aqueous solubility (0.18 mg/mL vs. 0.24 mg/mL for this compound analogs) .
- In contrast, (3-Bromo-5-chlorophenyl)boronic acid shares identical Log Po/w (2.15) and solubility with this compound, suggesting comparable pharmacokinetic profiles.
Synthetic Utility :
- Both analogs require palladium catalysts (e.g., PdCl₂(dppf)) for cross-coupling, but the dichloro-substituted analog demands harsher reaction conditions (e.g., elevated temperatures) due to steric hindrance .
- This compound’s hypothetical synthesis likely follows green chemistry principles, akin to methods using recyclable catalysts like A-FGO in THF (see CAS 1761-61-1 synthesis) .
Safety Profiles :
- Bromo- and chloro-substituted boronic acids generally carry warnings for skin/eye irritation (e.g., H315, H319 hazard codes) . However, this compound’s absence of PAINS or Brenk alerts (as inferred from analogs) suggests lower promiscuity in biological assays .
Functional Comparison
- Catalytic Efficiency : Compared to nickel-catalyzed systems (e.g., CAS 54198-89-9), palladium-based syntheses of this compound analogs offer higher yields (>90%) but require stringent inert conditions .
Research Findings and Limitations
- Methodological Insights : Analytical techniques validated in (e.g., precision testing via Supplementary Tables 1–8) are critical for quantifying impurities in boronic acid derivatives like this compound .
- Knowledge Gaps: Direct experimental data for this compound are lacking, necessitating extrapolation from analogs. Structural variations (e.g., halogen placement) may unpredictably alter reactivity or toxicity .
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